molecular formula C7H4Cl2NaO2 B169703 Sodium 2,6-dichlorobenzoate CAS No. 10007-84-8

Sodium 2,6-dichlorobenzoate

Cat. No.: B169703
CAS No.: 10007-84-8
M. Wt: 214.00 g/mol
InChI Key: HVEUGAWTRITTLQ-UHFFFAOYSA-N
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Scientific Research Applications

Sodium 2,6-dichlorobenzoate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 2,6-dichlorobenzoate is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,6-dichlorobenzoate is typically synthesized by neutralizing 2,6-dichlorobenzoic acid with a sodium base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of 2,6-dichlorobenzoic acid with sodium hydroxide. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 2,6-dichlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of chlorine atoms enhances its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Sodium 2,6-dichlorobenzoate is unique due to its specific substitution pattern and the presence of a sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions .

Properties

CAS No.

10007-84-8

Molecular Formula

C7H4Cl2NaO2

Molecular Weight

214.00 g/mol

IUPAC Name

sodium;2,6-dichlorobenzoate

InChI

InChI=1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);

InChI Key

HVEUGAWTRITTLQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+]

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl.[Na]

10007-84-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,6-dichlorobenzoate
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Sodium 2,6-dichlorobenzoate
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Sodium 2,6-dichlorobenzoate
Reactant of Route 4
Sodium 2,6-dichlorobenzoate
Reactant of Route 5
Sodium 2,6-dichlorobenzoate
Reactant of Route 6
Sodium 2,6-dichlorobenzoate

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